Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester
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Overview
Description
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a diethoxyphosphinothioyl group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester typically involves the esterification of propanoic acid derivatives with phenol in the presence of a diethoxyphosphinothioyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The diethoxyphosphinothioyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The phenyl ester group can also play a role in modulating the compound’s properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, phenyl ester: This compound has a similar ester structure but lacks the diethoxyphosphinothioyl group, resulting in different chemical properties and reactivity.
3-Phenylpropanoic acid: This compound has a similar propanoic acid backbone but does not contain the ester or diethoxyphosphinothioyl groups, leading to different applications and reactivity.
Uniqueness
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds .
Properties
CAS No. |
651727-30-9 |
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Molecular Formula |
C13H19O4PS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
phenyl 3-diethoxyphosphinothioylpropanoate |
InChI |
InChI=1S/C13H19O4PS/c1-3-15-18(19,16-4-2)11-10-13(14)17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
NWYMXFYHIVSIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CCC(=O)OC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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